[1-(3-Nitrophenyl)ethyl](propyl)amine
Description
Significance of Chiral Secondary Amines in Chemical Synthesis and Theoretical Frameworks
Chiral secondary amines are a cornerstone of modern organic synthesis, valued for their versatile applications as both catalysts and key structural components in a wide array of biologically active molecules and complex organic architectures. sigmaaldrich.comnih.govacs.org Their importance stems from the stereogenic center at the nitrogen atom or, more commonly, at an adjacent carbon, which imparts chirality to the molecule.
Role of Chiral Amine Motifs as Synthons and Building Blocks in Complex Organic Architectures
Chiral amines are fundamental building blocks in the synthesis of numerous pharmaceuticals, natural products, and other valuable compounds. sigmaaldrich.comrsc.org They serve as versatile intermediates, or synthons, that can be elaborated into more complex molecular structures with a high degree of stereochemical control. acs.org The amine functional group provides a reactive handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions, allowing for the construction of diverse molecular frameworks. fiveable.mencert.nic.in
For instance, chiral secondary amines are integral to the synthesis of certain drugs and drug candidates. sigmaaldrich.com The strategic incorporation of a chiral amine can be a key step in achieving the desired biological activity of a target molecule. sigmaaldrich.com They are also employed as chiral auxiliaries, which are temporarily attached to a substrate to direct a stereoselective reaction, and then subsequently removed. numberanalytics.com
The demand for enantiomerically pure chiral amines has driven the development of numerous synthetic methods, including asymmetric catalysis and enzymatic resolutions. rsc.orgresearchgate.netenamine.net These methods are crucial for accessing specific stereoisomers, as the biological activity of chiral molecules is often highly dependent on their absolute configuration. enamine.net
Stereochemical Considerations and Enantioselectivity in Amine-Containing Systems
The stereochemistry of chiral amines is a critical aspect of their application in asymmetric synthesis. tandfonline.com The ability to control the three-dimensional arrangement of atoms is paramount for achieving high enantioselectivity in chemical reactions. numberanalytics.com Enantioselectivity refers to the preferential formation of one enantiomer over the other in a chemical reaction.
Chiral amines can act as catalysts in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. nih.govmdpi.com In these reactions, the chiral amine catalyst creates a chiral environment that favors the formation of one enantiomeric product. numberanalytics.com The stereochemical outcome of these reactions is often influenced by factors such as the structure of the amine catalyst, the reaction conditions, and the nature of the substrates. tandfonline.com
The development of novel chiral amine catalysts is an active area of research, with the goal of achieving higher levels of enantioselectivity and broader substrate scope. researchgate.netresearchgate.net Understanding the mechanism by which these catalysts operate is essential for designing more efficient and selective catalytic systems. tandfonline.com
| Feature | Description |
| Chirality | The property of a molecule that is non-superimposable on its mirror image. |
| Enantiomers | A pair of molecules that are mirror images of each other. |
| Diastereomers | Stereoisomers that are not mirror images of each other. |
| Enantioselectivity | The degree to which one enantiomer is preferentially formed over the other in a chemical reaction. |
| Chiral Auxiliary | A chiral molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction. |
| Asymmetric Catalysis | A reaction that uses a chiral catalyst to produce a chiral product. |
The Nitrophenyl Moiety in Contemporary Organic Reactions and Spectroscopic Investigations
The nitrophenyl group is a common and influential functional group in organic chemistry. Its presence on an aromatic ring, particularly in the context of an amine, imparts distinct electronic properties that can be leveraged in a variety of synthetic and analytical applications.
Electronic Effects of Nitro Substitution on Aromatic Systems in Amine Contexts
The nitro group (NO₂) is a strong electron-withdrawing group due to both inductive and resonance effects. researchgate.netyoutube.com Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring. youtube.com Through resonance, the nitro group can delocalize the pi-electrons of the aromatic ring, further decreasing the electron density on the ring. researchgate.netyoutube.com
When a nitro group is present on the phenyl ring of an amine, it significantly influences the properties of the amine. The electron-withdrawing nature of the nitro group decreases the basicity of the amine by reducing the electron density on the nitrogen atom. masterorganicchemistry.com This makes the lone pair of electrons on the nitrogen less available for protonation.
The position of the nitro group relative to the amine substituent is also crucial. In the case of a meta-substitution, as in 1-(3-nitrophenyl)ethylamine, the electron-withdrawing effect is primarily inductive. In contrast, ortho and para substitutions allow for direct resonance delocalization, leading to a more pronounced effect on the electronic properties of the molecule. youtube.com
These electronic effects have important implications for the reactivity of the molecule. For example, the reduced nucleophilicity of the amine can affect its participation in reactions such as acylation and alkylation. ncert.nic.in Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution reactions. youtube.com
Relevance of Nitrophenyl Groups in Mechanistic Elucidation and Derivatization Strategies
The distinct electronic and spectroscopic properties of the nitrophenyl group make it a valuable tool for mechanistic studies and derivatization strategies. The strong electron-withdrawing nature of the nitro group can be used to probe the electronic demands of a reaction mechanism. researchgate.net For example, by comparing the reaction rates of a series of compounds with and without a nitrophenyl group, chemists can gain insight into the nature of the transition state.
The nitro group can also serve as a versatile functional handle for further chemical modifications. It can be readily reduced to an amino group, which can then be used to introduce a wide range of other functional groups. masterorganicchemistry.combritannica.com This transformation from a strongly electron-withdrawing group to a strongly electron-donating group dramatically alters the electronic properties of the aromatic ring, providing a powerful strategy for modulating the reactivity and properties of the molecule. masterorganicchemistry.com
Furthermore, the nitro group can be used as a precursor for the synthesis of various heterocyclic compounds. researchgate.net The diverse reactivity of nitro compounds makes them valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. frontiersin.org
| Property | Description |
| Inductive Effect | The transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond. |
| Resonance Effect | The delocalization of electrons in a molecule, which results in a more stable structure. |
| Electron-Withdrawing Group | An atom or group of atoms that draws electron density from neighboring atoms. |
| Nucleophilicity | The ability of a chemical species to donate an electron pair to form a chemical bond. |
| Basicity | The ability of a chemical species to accept a proton. |
| Derivatization | The process of chemically modifying a compound to produce a new compound with different properties. |
The Propyl Substituent as a Structural Element in Amine Derivatives
The propyl group, a three-carbon alkyl chain, is a fundamental structural element in many organic molecules, including amine derivatives. While often considered a simple alkyl substituent, its presence can have a notable impact on the physical and chemical properties of the parent amine.
The propyl group is an electron-donating group through an inductive effect, which can slightly increase the basicity of the amine compared to ammonia. ncert.nic.in However, this effect is generally less pronounced than the electronic effects of more complex substituents.
The physical properties of the amine are also influenced by the propyl group. The nonpolar nature of the alkyl chain affects the molecule's solubility, with longer alkyl chains generally leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents. The molecular weight and surface area are also increased, which can impact properties such as boiling point and vapor pressure. chemeo.com
Conformational Analysis of Alkyl Chains in Secondary Amine Structures
The stability of any given conformer is primarily determined by a combination of torsional strain and steric interactions. libretexts.org Torsional strain arises from the repulsion between bonding electrons in adjacent atoms, with eclipsed conformations being higher in energy (less stable) than staggered conformations. lumenlearning.com Steric interactions, or steric hindrance, occur when bulky groups are forced into close proximity, causing repulsion. libretexts.org In the case of 1-(3-Nitrophenyl)ethylamine, rotation around the C-N bonds linking the propyl and ethyl groups to the nitrogen atom is critical. The molecule will preferentially adopt conformations that minimize the steric clash between the bulky 3-nitrophenyl group, the propyl chain, and the methyl group. Gauche interactions, where large groups are adjacent but not fully eclipsed, are less stable than anti-conformations where they are positioned 180° apart. chemistrysteps.com Computational studies on related secondary amines, such as pyrrolidine (B122466) enamines, have demonstrated that even small energy differences between conformers can dictate thermodynamic control over reaction outcomes, highlighting the importance of accurate conformational analysis. researchgate.net
| Interaction Type | Description | Effect on Stability | Relevant Bonds in 1-(3-Nitrophenyl)ethylamine |
|---|---|---|---|
| Torsional Strain | Repulsion between electron clouds of bonds on adjacent atoms. Eclipsed bonds have the highest strain. lumenlearning.com | Decreases stability (higher energy). | C-C bonds in propyl and ethyl groups; C-N bonds. |
| Steric Strain (Gauche) | Repulsion between two bulky groups positioned at a 60° dihedral angle. chemistrysteps.com | Moderately decreases stability. | Interactions between the propyl group and the 1-(3-nitrophenyl)ethyl group. |
| Steric Strain (Anti) | Arrangement where two bulky groups are positioned at a 180° dihedral angle, minimizing repulsion. chemistrysteps.com | Most stable conformation (lowest energy). | Ideal arrangement for the propyl group and the 1-(3-nitrophenyl)ethyl group. |
Synthetic Utility of Propylamine (B44156) Scaffolds in Constructing Diverse Amine Frameworks
In organic synthesis, molecular scaffolds are core structures upon which more complex molecules are built. mdpi.com Propylamine (or propan-1-amine) is a fundamental primary amine that serves as a versatile and readily available building block for constructing a wide array of more complex amine frameworks. wikipedia.orgnih.gov Its utility stems from the reactivity of the primary amino group, which can readily undergo reactions like N-alkylation and reductive amination to form secondary and tertiary amines. nih.gov
The synthesis of a molecule like 1-(3-Nitrophenyl)ethylamine would likely involve the reaction of propylamine with a suitable electrophile, such as 1-(3-nitrophenyl)ethyl halide or the reductive amination of 1-(3-nitrophenyl)ethanone in the presence of propylamine. These methods are foundational in creating amine-based structures. nih.gov Beyond simple alkylation, propylamine scaffolds are incorporated into more elaborate molecular designs in medicinal chemistry and materials science. ijrpr.comnih.gov The propyl group itself imparts specific physicochemical properties, such as lipophilicity and conformational flexibility, which can be crucial for the biological activity of pharmaceuticals or the physical properties of materials. ijrpr.com The development of covalent organic frameworks (COFs), for example, can utilize amine-linked scaffolds as platforms for further chemical modification, demonstrating the advanced utility of incorporating simple amine units into larger, functional architectures. researchgate.net
| Reaction | Description | Product Type | Relevance |
|---|---|---|---|
| Reductive Amination | Reaction of propylamine with an aldehyde or ketone in the presence of a reducing agent. nih.gov | Secondary or Tertiary Amines | A primary route to synthesize substituted amines like 1-(3-Nitrophenyl)ethylamine. |
| Nucleophilic Substitution (N-Alkylation) | Propylamine acts as a nucleophile, displacing a leaving group from an alkyl halide. | Secondary or Tertiary Amines | Common method for adding alkyl chains to a nitrogen atom. |
| Acylation | Reaction with an acyl chloride or anhydride (B1165640) to form an amide. | Amides | Creates robust amide bonds, often used in polymer and peptide synthesis. |
| Michael Addition | Conjugate addition of propylamine to an α,β-unsaturated carbonyl compound. | β-Amino Carbonyls | Forms new carbon-nitrogen bonds and introduces functionality. |
Overview of Advanced Research Paradigms Applied to Complex Amine Structures
The synthesis and study of complex amines have been revolutionized by the advent of advanced research paradigms that move beyond classical methods. Modern organic chemistry leverages a combination of innovative synthetic strategies, powerful analytical techniques, and computational modeling to access novel amine structures with high efficiency and precision. numberanalytics.com
One major area of advancement is in catalysis. Transition-metal-catalyzed reactions and C-H functionalization have emerged as powerful tools for forming C-N bonds, allowing for the direct conversion of simple hydrocarbons into valuable amines. ijrpr.com For instance, researchers have developed palladium-catalyzed methods for coupling secondary amines to olefins, providing a streamlined route to complex tertiary amines. illinois.edu Photochemical methods, which use light to drive chemical reactions, also enable unique transformations, such as the deoxygenative alkylation of amides to produce substituted amines under mild conditions. nih.gov
Furthermore, the sheer complexity and potential diversity of amine-containing molecules have led to the use of computational and data-driven approaches. nih.gov Graph editing and virtual library screening can be used to explore the vast chemical space of potential amine-based molecules and reactions, helping to identify novel synthetic targets or retrosynthetic pathways. nih.govnih.gov These computational tools, when combined with high-throughput experimentation and advanced spectroscopic analysis, accelerate the discovery and development of new functional amines for a wide range of scientific and technological applications. ijrpr.comnumberanalytics.com
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[1-(3-nitrophenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H16N2O2/c1-3-7-12-9(2)10-5-4-6-11(8-10)13(14)15/h4-6,8-9,12H,3,7H2,1-2H3 |
InChI Key |
IYBLEHBYUCQQAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Analytical Methodologies for Research on 1 3 Nitrophenyl Ethylamine
Chromatographic Techniques with Advanced Detection Systems
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation and analysis of complex mixtures. For chiral and aromatic amines, coupling chromatographic systems with advanced detectors provides the high resolution and sensitivity required for detailed research.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of enantiomers. The use of Chiral Stationary Phases (CSPs) is central to this application, enabling the differential interaction of enantiomers and thus their separation. mdpi.comphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including amines. mdpi.com
The enantiomeric separation of primary amines on these CSPs is influenced by several factors, including the composition of the mobile phase and the presence of additives. For instance, in normal-phase HPLC, a mobile phase consisting of a non-polar solvent like hexane with a polar modifier such as ethanol is commonly employed. chromatographyonline.com The addition of acidic and basic modifiers can significantly impact the resolution and peak shape. A combination of a weak acid (like trifluoroacetic acid) and a weak base (like triethylamine) in the mobile phase can improve chiral recognition and mass transfer kinetics, leading to sharper peaks and better separation. chromatographyonline.com
While specific application data for 1-(3-Nitrophenyl)ethylamine is not widely published, studies on structurally similar compounds, such as 2-amino-1-(4-nitrophenyl)-1,3-propanediol, demonstrate the utility of these methods. chromatographyonline.com The general approach involves screening different CSPs and optimizing the mobile phase to achieve baseline separation of the enantiomers.
Table 1: Illustrative HPLC Parameters for Chiral Amine Separation
| Parameter | Typical Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Ethanol with acidic/basic additives |
| Detection | UV-Vis at a wavelength corresponding to the analyte's absorbance maximum |
| Flow Rate | 1-2 mL/min |
This table presents typical starting conditions for the chiral separation of primary aromatic amines based on established methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shapes and interactions with the stationary phase. To overcome these issues, derivatization is often employed to increase the volatility and thermal stability of the amines, as well as to improve their chromatographic behavior. nih.gov
The mass spectrometry component of GC-MS provides structural information based on the fragmentation pattern of the analyte upon electron ionization (EI). The fragmentation of N-alkylated amines typically involves cleavage at the C-N bond and alpha-cleavage. For 1-(3-Nitrophenyl)ethylamine, characteristic fragments would be expected from the loss of the propyl group, the ethyl group, and fragmentation of the nitrophenyl ring. Analysis of related N-alkylated compounds can provide insights into the expected fragmentation pathways. nih.govdocbrown.info
Table 2: Expected GC-MS Fragmentation Patterns for N-Alkylated Aromatic Amines
| Fragmentation Pathway | Expected Ion |
|---|---|
| α-cleavage (loss of ethyl radical) | [M-29]+ |
| α-cleavage (loss of propyl radical) | [M-43]+ |
| Cleavage of C-N bond | Ions corresponding to the nitrophenylethyl and propyl fragments |
This table is predictive and based on general fragmentation patterns of similar compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the quantitative analysis of compounds in complex matrices. nih.gov This method is particularly well-suited for the analysis of aromatic amines at trace levels. nih.govresearchgate.net The LC system separates the components of a mixture, and the tandem mass spectrometer provides highly specific detection and quantification.
For the analysis of 1-(3-Nitrophenyl)ethylamine, a reversed-phase LC method would typically be employed. The mass spectrometer would be operated in positive electrospray ionization (ESI) mode, as amines are readily protonated. nih.gov The use of Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring a specific precursor-to-product ion transition. researchgate.net This allows for the detection of the target analyte even in the presence of co-eluting matrix components.
LC-MS/MS methods for aromatic amines have demonstrated excellent linearity and low limits of detection, often in the sub-ng/mL range. nih.gov While a specific method for 1-(3-Nitrophenyl)ethylamine is not detailed in the literature, the established methodologies for other aromatic amines provide a clear framework for its development. researchgate.net
Table 3: General LC-MS/MS Parameters for Aromatic Amine Analysis
| Parameter | Typical Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Mobile Phase | Acetonitrile/Water with formic acid |
| Column | C18 reversed-phase |
These parameters represent a standard approach for the sensitive detection of aromatic amines.
Capillary Electrophoresis (CE) for High-Resolution Amine Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org CE offers several advantages, including high efficiency, short analysis times, and minimal sample consumption. nih.gov For the analysis of chiral amines like 1-(3-Nitrophenyl)ethylamine, CE is a powerful tool for enantiomeric separation. nih.gov
Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte. nih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose. nih.gov The differential interaction between the enantiomers and the chiral selector leads to differences in their electrophoretic mobility, resulting in their separation. vu.nl The degree of separation can be optimized by adjusting parameters such as the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage. nih.gov
While specific CE methods for 1-(3-Nitrophenyl)ethylamine are not extensively documented, the successful separation of other phenethylamine enantiomers using chiral selectors like amino acid-based ionic liquids in conjunction with cyclodextrins demonstrates the potential of this technique. nih.gov
Spectroscopic Analytical Methods for Quantitative Analysis and Reaction Monitoring
Spectroscopic methods are invaluable for the quantitative analysis of compounds and for monitoring the progress of chemical reactions. UV-Vis spectrophotometry is a particularly accessible and useful technique for compounds containing a chromophore.
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for quantitative analysis.
The compound 1-(3-Nitrophenyl)ethylamine contains a nitrophenyl group, which is a strong chromophore. The UV-Vis spectrum of a structurally similar compound, 1-pyridin-3-yl-ethylamine, shows absorption maxima at 204 nm and 258 nm. sielc.com Aromatic nitro compounds typically exhibit strong absorption in the UV region. For instance, 4-nitrophenol shows an absorption maximum around 317-400 nm depending on the pH. researchgate.net It is expected that 1-(3-Nitrophenyl)ethylamine would have a characteristic UV-Vis spectrum that can be used for its quantification.
To determine the concentration of a solution of 1-(3-Nitrophenyl)ethylamine, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
This technique is also highly effective for monitoring the progress of a reaction involving 1-(3-Nitrophenyl)ethylamine. For example, in the synthesis of 1-(3-Nitrophenyl)ethylamine from 1-(3-Nitrophenyl)ethylamine, the reaction progress can be followed by observing the change in the UV-Vis spectrum over time. This can be due to the consumption of the reactant or the formation of the product, particularly if their spectra differ significantly.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-(3-Nitrophenyl)ethylamine |
| 1-(3-Nitrophenyl)ethylamine |
| 2-amino-1-(4-nitrophenyl)-1,3-propanediol |
| 1-pyridin-3-yl-ethylamine |
| 4-nitrophenol |
| Trifluoroacetic acid |
| Triethylamine |
| Hexane |
| Ethanol |
| Acetonitrile |
Fluorescence Spectroscopy for Derivatized Amine Detection
Fluorescence spectroscopy is a highly sensitive and selective analytical technique frequently employed for the detection of amines after derivatization. nih.gov Since most amines, including 1-(3-nitrophenyl)ethylamine, are not naturally fluorescent, a chemical derivatization step is necessary to attach a fluorophore to the target molecule. nih.govsigmaaldrich.com This process significantly enhances detection sensitivity, allowing for the quantification of trace amounts of the analyte. nih.gov The choice of a derivatizing agent is crucial and depends on the nature of the amine (primary or secondary) and the desired analytical performance.
Several fluorogenic reagents are commonly used for the derivatization of amines prior to fluorescence detection. nih.govrsc.org For primary amines, reagents like ortho-phthalaldehyde (OPA) and 2,3-naphthalenecarboxaldehyde (NDA) are widely utilized. nih.gov OPA, in the presence of a thiol, reacts with primary amines to form highly fluorescent isoindole derivatives. chromforum.org An advancement on this method uses NDA with a cyanide ion to produce 1-cyano-2-substituted-benz[f]isoindoles, which exhibit superior stability and fluorescence quantum yields compared to the OPA-thiol derivatives. nih.gov For both primary and secondary amines, reagents such as dansyl chloride (DNS-Cl), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and 4-chloro-7-nitrobenzofurazan (NBD-Cl) are effective. rsc.orgnih.govmdpi.com
The derivatization reaction conditions, including pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. For instance, the reaction of NBD-Cl with secondary amines is typically carried out in a borate buffer at an elevated temperature (e.g., 70 °C) for a specific duration (e.g., 30 minutes) to achieve optimal results. mdpi.com Following derivatization, the fluorescent derivatives are separated, commonly by high-performance liquid chromatography (HPLC), and then detected by a fluorescence detector. nih.govmdpi.com The excitation and emission wavelengths are set to the specific values for the particular fluorophore attached to the amine. Detection limits in the femtomole range can be achieved with this approach, highlighting its exceptional sensitivity. nih.gov
| Parameter | Description |
| Principle | Chemical modification of non-fluorescent amines with a fluorogenic reagent to produce a highly fluorescent derivative that can be detected and quantified. |
| Instrumentation | High-Performance Liquid Chromatograph (HPLC) coupled with a Fluorescence Detector (FLD). |
| Common Derivatizing Agents | Dansyl chloride (DNS-Cl), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), 4-chloro-7-nitrobenzofurazan (NBD-Cl), o-phthalaldehyde (OPA) (for primary amines). rsc.orgnih.govmdpi.com |
| General Procedure | 1. Derivatization of the amine sample with a fluorogenic reagent under optimized conditions (pH, temperature, time). 2. Separation of the fluorescent derivatives by HPLC. 3. Detection and quantification using a fluorescence detector at specific excitation and emission wavelengths. |
| Advantages | High sensitivity and selectivity, enabling the analysis of trace amounts of amines. |
| Considerations | The stability of the derivatizing agent and the resulting fluorescent derivative can be a factor; some reagents may require online derivatization just before injection. chromforum.org |
Advanced Sample Preparation Techniques for Comprehensive Amine Analysis
Effective sample preparation is a critical step in the analytical workflow for amine analysis, as it serves to extract, concentrate, and clean up the analytes from complex sample matrices. affinisep.comchromatographyonline.com This is particularly important for ensuring the accuracy, sensitivity, and reliability of subsequent chromatographic and spectroscopic analyses. chromatographyonline.com Advanced sample preparation techniques have been developed to overcome the limitations of traditional methods like liquid-liquid extraction (LLE), which can be time-consuming and require large volumes of organic solvents. nih.gov These modern techniques, including solid-phase extraction (SPE) and various microextraction methods, offer improved efficiency, reduced solvent consumption, and the potential for automation. affinisep.comhelsinki.fi
Solid-Phase Extraction (SPE) and Microextraction Methods
Solid-phase extraction (SPE) is a widely used sample preparation technique for the isolation and concentration of analytes from a liquid sample. affinisep.com The basic principle of SPE involves passing the sample through a solid sorbent that retains the analytes of interest. affinisep.com The retained analytes can then be eluted with a small volume of a suitable solvent. affinisep.com For amine analysis, cation-exchange SPE cartridges are often employed, where the positively charged amines at an acidic pH are retained by the negatively charged sorbent. researchgate.net Alternatively, reversed-phase sorbents like C18 silica can be used, with elution of more polar amines under acidic conditions and less polar amines with organic solvents. researchgate.net The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes. affinisep.com
Microextraction techniques are miniaturized versions of traditional extraction methods that use significantly smaller volumes of solvents and sample. acs.org These methods are considered greener alternatives and include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME). helsinki.finih.gov SPME utilizes a fused silica fiber coated with a solid or liquid sorbent to extract analytes from a sample. nih.gov In LPME, a small amount of an immiscible solvent is used to extract the analytes. researchgate.net Variations of LPME include hollow fiber-LPME (HF-LPME), where the acceptor phase is protected within a hollow fiber, and dispersive liquid-liquid microextraction (DLLME), which involves the dispersion of an extraction solvent in the aqueous sample. nih.govhelsinki.fi These microextraction techniques offer high enrichment factors and are well-suited for the analysis of trace levels of amines in various matrices. nih.govresearchgate.net
| Technique | Principle | Sorbent/Solvent Examples | Advantages |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | C18 silica, cation-exchange resins. researchgate.net | High recovery, good cleanup, can be automated. affinisep.com |
| Solid-Phase Microextraction (SPME) | Extraction and concentration of analytes onto a coated fiber. | Polydimethylsiloxane (PDMS), polyacrylate. | Solvent-free, simple, portable. nih.gov |
| Hollow Fiber-Liquid-Phase Microextraction (HF-LPME) | Extraction into a small volume of organic solvent supported by a porous hollow fiber. | Dihexyl ether, undecane. nih.gov | High enrichment factor, good sample cleanup. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of an extraction solvent in the sample, forming a cloudy solution for extraction. | Chlorinated solvents, ionic liquids. | Fast, simple, high enrichment factor. helsinki.fi |
Development of Derivatization Agents and Procedures for Enhanced Chromatographic and Spectroscopic Detection
Derivatization is a key strategy in the analysis of amines to improve their chromatographic behavior and enhance their detectability. nih.govsemanticscholar.org Since many amines, including secondary amines like 1-(3-Nitrophenyl)ethylamine, lack a strong chromophore or fluorophore, derivatization is often essential for sensitive detection by UV-Vis or fluorescence detectors. sigmaaldrich.commdpi.com The process involves a chemical reaction that modifies the analyte to produce a derivative with more desirable properties for analysis. sigmaaldrich.com An ideal derivatization reaction should be rapid, quantitative, and produce a stable derivative with minimal side products. sigmaaldrich.com
A wide array of derivatization reagents has been developed for amine analysis. rsc.org These reagents can be broadly categorized based on the type of amine they react with (primary, secondary, or both) and the detection method they are suited for. For HPLC with fluorescence detection, commonly used reagents include dansyl chloride (DNS-Cl), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and o-phthalaldehyde (OPA), the latter being specific for primary amines. rsc.orgnih.gov For GC analysis, derivatization is often necessary to improve the volatility and thermal stability of the amines. semanticscholar.org Reagents such as alkyl chloroformates and acylating agents are used for this purpose.
The choice of derivatization agent and the optimization of the reaction conditions are critical for the success of the analytical method. nih.govsqu.edu.om Factors such as the reaction solvent, pH, temperature, and time must be carefully controlled to ensure complete and reproducible derivatization. squ.edu.om For example, DNS-Cl is a versatile reagent that reacts with both primary and secondary amines under alkaline conditions to yield highly fluorescent and stable derivatives. rsc.orgnih.gov In some cases, derivatization can be performed online, where the reagent is mixed with the sample just before injection into the chromatograph, which can improve accuracy and reduce manual labor. nih.gov
| Derivatization Agent | Reactive Towards | Detection Method | Key Features |
| Dansyl chloride (DNS-Cl) | Primary and secondary amines | HPLC-FLD, LC-MS | Produces highly fluorescent and stable derivatives. rsc.orgnih.gov |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary and secondary amines | HPLC-FLD, HPLC-UV | Versatile reagent, useful under acidic chromatography conditions. rsc.orgnih.gov |
| o-phthalaldehyde (OPA) | Primary amines | HPLC-FLD | Fluorogenic reagent, forms unstable derivatives that often require online derivatization. nih.govnih.gov |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Primary and secondary amines | HPLC-FLD | Selectively reacts with secondary amines if primary amines are masked. mdpi.com |
| Phenyl isothiocyanate (PITC) | Primary and secondary amines | HPLC-UV | Forms derivatives detectable by UV-Vis spectroscopy. rsc.org |
Future Research Directions and Emerging Trends in 1 3 Nitrophenyl Ethylamine Chemistry
Integration of Artificial Intelligence and Machine Learning in Amine Synthesis Design and Reactivity Prediction
| AI/ML Application Area | Potential Impact on 1-(3-Nitrophenyl)ethylamine Chemistry |
| Retrosynthetic Planning | Identifies novel and efficient synthetic routes from readily available precursors. mdpi.com |
| Reaction Optimization | Predicts optimal reaction conditions (catalyst, solvent, temperature) for maximizing yield and minimizing by-products. |
| Reactivity Prediction | Forecasts how the amine will behave in different chemical environments and reactions. acs.org |
| Property Prediction | Estimates physicochemical properties and stability, such as oxidative degradation rates. acs.org |
Sustainable and Green Chemistry Approaches for Amine Synthesis
The principles of green chemistry are increasingly influencing the synthesis of amines, aiming to reduce environmental impact and improve economic viability. rsc.orgrsc.org Future research on 1-(3-Nitrophenyl)ethylamine will undoubtedly focus on developing more sustainable synthetic methods that minimize waste, avoid hazardous reagents, and utilize renewable resources where possible. researchgate.net
The development of advanced catalytic systems is at the heart of green amine synthesis. mdpi.com These methods offer alternatives to traditional stoichiometric reagents and harsh reaction conditions.
Biocatalysis : Enzymes such as transaminases and imine reductases offer a highly selective and environmentally benign route to chiral amines. mdpi.combohrium.comeuropa.eu Biocatalysis operates under mild conditions (e.g., in water) and can provide exquisite stereocontrol, which is crucial for producing enantiomerically pure forms of the chiral 1-(3-Nitrophenyl)ethylamine. mdpi.commanchester.ac.uk The use of enzyme panels can solve challenging synthetic problems, and biocatalytic cascades can enable multi-step syntheses in a single pot. bohrium.comeuropa.eu
Organocatalysis : Chiral organic molecules, particularly those based on primary and secondary amines, can catalyze asymmetric reactions with high efficiency. wikipedia.orgrsc.org For the synthesis of 1-(3-Nitrophenyl)ethylamine, organocatalysts could be employed in key bond-forming reactions, such as conjugate additions or reductive aminations, to establish the chiral center. acs.orgnih.gov This approach avoids the use of potentially toxic and expensive metal catalysts. wikipedia.org
Heterogeneous Catalysis : The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling, key tenets of green chemistry. rsc.org For amine synthesis, heterogeneous catalysts, often based on earth-abundant metals like nickel or cobalt, are effective for reactions such as the reductive amination of alcohols or the hydrogenation of amides. acs.orgacs.orgmdpi.com Research could focus on developing a robust heterogeneous catalyst for the direct synthesis of 1-(3-Nitrophenyl)ethylamine from precursors like 3-nitroacetophenone and propylamine (B44156), potentially via a borrowing hydrogen mechanism. acs.orgresearchgate.net
| Catalytic Method | Advantages for 1-(3-Nitrophenyl)ethylamine Synthesis | Key Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. mdpi.combohrium.com | Engineering enzymes (e.g., transaminases) for specific substrate acceptance and stability. mdpi.com |
| Organocatalysis | Metal-free, avoids toxic heavy metals, enables asymmetric synthesis. wikipedia.org | Designing novel bifunctional organocatalysts for conjugate additions or reductive aminations. acs.org |
| Heterogeneous Catalysis | Catalyst reusability, simplified purification, potential for continuous processes. rsc.orgmdpi.com | Developing selective and durable catalysts from earth-abundant metals for direct amination. acs.orgacs.org |
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. mt.comnih.gov For the synthesis of 1-(3-Nitrophenyl)ethylamine, particularly if any steps are highly exothermic or involve hazardous intermediates, a continuous flow approach would be highly beneficial. mt.commdpi.com
This technology allows for reactions to be run safely at higher temperatures and pressures, often leading to dramatically reduced reaction times and increased space-time yields. mdpi.com For example, a reductive amination process could be intensified by pumping the reactants through a heated tube packed with a heterogeneous catalyst. rsc.org The integration of in-line analytical techniques can provide real-time monitoring and control over the reaction, ensuring high product quality and efficiency. mt.com The development of a continuous flow process for 1-(3-Nitrophenyl)ethylamine would represent a significant step towards more efficient and safer industrial production. beilstein-journals.orgrsc.org
Exploration of Unprecedented Reactivity Patterns and Transformations of Nitrophenyl-Substituted Secondary Amines
The electronic properties of the nitrophenyl group can significantly influence the reactivity of the amine nitrogen and the adjacent benzylic position in 1-(3-Nitrophenyl)ethylamine. Future research will likely delve into exploring novel transformations that leverage this electronic bias. The electron-withdrawing nature of the nitro group can affect the nucleophilicity and basicity of the amine, potentially altering its reactivity in standard reactions like acylation or alkylation compared to non-substituted analogues. nih.gov
Kinetic studies on the reactions of similar nitrophenyl-containing compounds with secondary amines have shown that the electronic nature of substituents governs regioselectivity and reaction mechanisms. nih.govresearchgate.net For example, in nucleophilic substitution reactions, the reaction can proceed through different pathways, and the rate-determining step can change depending on the amine's basicity. nih.govresearchgate.net Understanding these subtle mechanistic details for 1-(3-Nitrophenyl)ethylamine could lead to the discovery of new synthetic applications and allow for precise control over reaction outcomes. psu.edu
Development of Advanced Spectroscopic and Computational Tools for Elucidating Complex Amine Behavior
A deeper understanding of the structure, dynamics, and reactivity of 1-(3-Nitrophenyl)ethylamine requires the application and development of sophisticated analytical and theoretical tools.
Advanced Spectroscopic Techniques : While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide deeper insights. For instance, chiral-specific spectroscopic methods can be used to study the enantiomeric purity and absolute configuration of the molecule. Time-resolved spectroscopy could probe the dynamics of the molecule during a chemical reaction, identifying transient intermediates.
Computational Chemistry : Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule, predict its reactivity, and elucidate reaction mechanisms at the atomic level. researchgate.net Molecular dynamics (MD) simulations can provide insights into the conformational behavior of the amine and its interactions with solvents, catalysts, or biological targets. easychair.org These computational tools are invaluable for interpreting experimental data and guiding the design of new experiments and molecules. mdpi.com For example, computational docking could predict how the amine might interact with an enzyme's active site, aiding in the design of biocatalytic processes. mdpi.com
Design of Next-Generation Functional Materials and Advanced Chemical Entities Utilizing 1-(3-Nitrophenyl)ethylamine Scaffolds
The unique structural and electronic features of the 1-(3-Nitrophenyl)ethylamine scaffold make it a promising building block for the creation of novel materials and complex chemical entities. The presence of a chiral center, an aromatic nitro group, and a secondary amine provides multiple points for functionalization and incorporation into larger systems.
Future research could explore the use of this scaffold in:
Asymmetric Catalysis : The chiral amine could serve as a ligand for metal catalysts or as an organocatalyst itself in asymmetric synthesis.
Materials Science : Incorporation into polymers could lead to materials with interesting optical or electronic properties, stemming from the nitrophenyl group.
Medicinal Chemistry : The scaffold could be a starting point for the synthesis of new biologically active compounds, where the specific stereochemistry and substituents are optimized for interaction with a biological target. acs.org
The exploration of this scaffold in the synthesis of new heterocyclic systems, such as 1,3-oxazines or spiro compounds, could also yield novel molecules with potentially useful properties. researchgate.net The versatility of the amine and the reactive potential of the nitro group (e.g., reduction to an amine) open up a wide range of possibilities for creating diverse and complex molecular architectures. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
